molecular formula C14H10Cl2N2O3 B2747063 [(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-47-3

[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2747063
CAS RN: 389810-47-3
M. Wt: 325.15
InChI Key: BBLHLSYCXSPWKG-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CPCA and has several applications in the field of medicinal chemistry. In

Scientific Research Applications

CPCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CPCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of CPCA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This inhibition leads to a reduction in inflammation and cell proliferation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CPCA has also been shown to have anti-viral properties, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. CPCA is also stable under a wide range of conditions, making it suitable for use in various assays. However, CPCA has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, CPCA can be toxic at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of CPCA. One potential direction is the development of CPCA-based therapies for the treatment of neurodegenerative diseases. Another potential direction is the study of CPCA's anti-viral properties for the development of new antiviral drugs. Additionally, further research is needed to fully understand the mechanism of action of CPCA and its potential therapeutic applications.
Conclusion:
[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has several potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, CPCA has several advantages that make it suitable for use in various assays. Further research is needed to fully understand the mechanism of action of CPCA and its potential therapeutic applications.

Synthesis Methods

The synthesis of CPCA involves the reaction between 2-chloropyridine-3-carboxylic acid and 2-chloro-N-(2-chlorophenyl)acetamide. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure CPCA.

properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-5-1-2-6-11(10)18-12(19)8-21-14(20)9-4-3-7-17-13(9)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLHLSYCXSPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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